In-depth Technical Guide: 1-Oxoisoindoline-5-carbonitrile
In-depth Technical Guide: 1-Oxoisoindoline-5-carbonitrile
CAS Number: 1261869-76-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Oxoisoindoline-5-carbonitrile, a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2). As a key regulator of the Wnt/β-catenin signaling pathway, this compound has emerged as a significant tool for research in oncology and developmental biology. This document details its physicochemical properties, a representative synthetic protocol, its mechanism of action with a focus on the Wnt/β-catenin pathway, and its biological activity. The information is presented to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.
Physicochemical Properties
While specific experimental data for 1-Oxoisoindoline-5-carbonitrile is not extensively available in public literature, the following table summarizes its key physicochemical properties based on available information and computational predictions.
| Property | Value | Source |
| CAS Number | 1261869-76-4 | [Publicly available chemical databases] |
| Molecular Formula | C₉H₆N₂O | [Calculated] |
| Molecular Weight | 158.16 g/mol | [Calculated] |
| IUPAC Name | 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | [Nomenclature standards] |
| Appearance | White to off-white solid (Predicted) | [General appearance of similar compounds] |
| Solubility | Soluble in DMSO, Methanol (Predicted) | [General solubility of similar compounds] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Experimental Protocols
A generalized synthetic workflow for 1-Oxoisoindoline-5-carbonitrile.
General Experimental Considerations (based on related syntheses):
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Reaction Conditions: The cyclization step to form the isoindolinone ring often involves the use of a suitable acid or base catalyst and is typically carried out in an organic solvent such as toluene or DMF at elevated temperatures.
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Purification: Purification of the final product is commonly achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
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Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific spectral data for 1-Oxoisoindoline-5-carbonitrile is not publicly available, researchers would expect to see characteristic peaks corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the nitrile group.
Mechanism of Action: Inhibition of Tankyrase and the Wnt/β-catenin Signaling Pathway
1-Oxoisoindoline-5-carbonitrile functions as a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt/β-catenin signaling pathway.
In the "off-state" of the Wnt pathway (in the absence of a Wnt ligand), a destruction complex, which includes Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.
Tankyrases promote the degradation of Axin, a key scaffolding protein in the destruction complex. By inhibiting TNKS1 and TNKS2, 1-Oxoisoindoline-5-carbonitrile stabilizes Axin levels. This enhanced stability of the destruction complex leads to more efficient phosphorylation and degradation of β-catenin. As a result, the translocation of β-catenin to the nucleus is prevented, and the transcription of Wnt target genes, which are often implicated in cell proliferation and survival, is suppressed.
Wnt/β-catenin signaling pathway and the point of intervention by 1-Oxoisoindoline-5-carbonitrile.
Biological Activity
While specific IC₅₀ values for 1-Oxoisoindoline-5-carbonitrile are not widely published, related isoindolinone-based compounds have demonstrated potent inhibition of Tankyrase 1 and 2. For comparison, other small molecule tankyrase inhibitors have reported IC₅₀ values in the low nanomolar range.
Expected Biological Effects:
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Inhibition of Tankyrase Activity: The primary biological effect is the inhibition of the poly(ADP-ribosyl)ation activity of TNKS1 and TNKS2.
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Stabilization of Axin: Treatment of cells with this compound is expected to lead to an accumulation of Axin protein.
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Downregulation of β-catenin: Consequently, a decrease in the levels of both total and nuclear β-catenin is anticipated.
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Inhibition of Wnt Target Gene Expression: The expression of downstream targets of the Wnt pathway, such as c-Myc and Cyclin D1, should be downregulated.
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Antiproliferative Effects: In cancer cell lines with aberrant Wnt signaling, 1-Oxoisoindoline-5-carbonitrile is expected to exhibit antiproliferative and pro-apoptotic effects.
Experimental Assays to Determine Biological Activity:
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Enzymatic Assays: In vitro assays using recombinant TNKS1 and TNKS2 can be employed to determine the IC₅₀ values. These assays typically measure the incorporation of ADP-ribose onto a substrate.
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Cell-Based Assays:
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Western Blotting: To assess the levels of Axin, β-catenin, and Wnt target gene products.
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Reporter Gene Assays: Using cell lines with a Wnt-responsive reporter (e.g., TOP/FOPflash) to quantify the inhibition of β-catenin-mediated transcription.
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Cell Viability and Apoptosis Assays: To evaluate the antiproliferative and pro-apoptotic effects on cancer cell lines.
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Conclusion
1-Oxoisoindoline-5-carbonitrile represents a valuable chemical probe and a potential therapeutic lead for targeting the Wnt/β-catenin signaling pathway through the inhibition of Tankyrase 1 and 2. Its specific mechanism of action makes it a powerful tool for dissecting the complexities of Wnt signaling in both normal physiology and disease states, particularly in cancer. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy studies in relevant disease models. This guide provides a foundational understanding of this compound to facilitate such future investigations.
